Functional Group and Form Differentiation vs. (S)-Naproxen Acid for Reactivity
As an acyl chloride, (S)-(+)-naproxen chloride exhibits fundamentally different reactivity compared to its parent carboxylic acid, (S)-naproxen. The chloride is a reactive acylating agent suitable for direct coupling with amines and alcohols, whereas the acid requires activation . Physical form also differs: the chloride is supplied as crystals with a melting point of 94-96 °C, while the acid is typically a powder .
| Evidence Dimension | Functional group and physical form |
|---|---|
| Target Compound Data | Acyl chloride; crystals; melting point 94-96 °C |
| Comparator Or Baseline | (S)-Naproxen (acid); carboxylic acid; powder |
| Quantified Difference | Distinct chemical class enabling direct acylation without pre-activation; different solid-state morphology |
| Conditions | Vendor product specifications (Sigma-Aldrich) |
Why This Matters
Procurement of the chloride eliminates the need for in situ activation steps, reducing process complexity and potential for racemization.
